molecular formula C29H36N2O3 B11591192 3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11591192
M. Wt: 460.6 g/mol
InChI Key: ROBZLLPJPOAIEU-UHFFFAOYSA-N
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Description

3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo compounds. This compound features a bicyclic structure with two nitrogen atoms and multiple phenyl and propyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the bicyclic structure. The final product is usually purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and propyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern and the presence of both phenyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H36N2O3

Molecular Weight

460.6 g/mol

IUPAC Name

3,7-bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C29H36N2O3/c1-3-15-28-19-30(25(32)17-23-11-7-5-8-12-23)21-29(16-4-2,27(28)34)22-31(20-28)26(33)18-24-13-9-6-10-14-24/h5-14H,3-4,15-22H2,1-2H3

InChI Key

ROBZLLPJPOAIEU-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)CC3=CC=CC=C3)CCC)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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